Methyl 3-(benzyloxy)-4-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxy-3-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-9-8-13(16(17)19-2)10-15(14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAPCXSPAUTEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400237 | |
| Record name | methyl 3-benzyloxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57535-57-6 | |
| Record name | methyl 3-benzyloxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 Benzyloxy 4 Methoxybenzoate
Esterification Protocols for Methyl Benzoate (B1203000) Core Formation
The initial step in the synthesis is the formation of the methyl ester from a suitable benzoic acid precursor, typically 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). chemicalbook.comnih.gov This transformation establishes the methyl benzoate core of the target molecule.
The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol. masterorganicchemistry.comiajpr.com In this case, 3-hydroxy-4-methoxybenzoic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.eduyoutube.com
The mechanism of this equilibrium reaction involves several key steps: masterorganicchemistry.com
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com
Nucleophilic Attack : A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another methanol molecule, to yield the final ester product and regenerate the acid catalyst.
Because this is an equilibrium process, strategies are often employed to drive the reaction to completion, such as using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing the water as it is formed. tcu.edu
The efficiency of the esterification of benzoic acid derivatives can be influenced by the choice of catalyst, solvent, and reaction temperature. While traditional mineral acids are effective, research has explored alternative catalysts to improve yields and simplify workup procedures.
A study on the synthesis of a related compound, methyl 4-hydroxy-3-methoxybenzoate, involved refluxing the corresponding acid in dry methanol with p-toluenesulfonic acid for 24 hours. nih.gov Another procedure for the synthesis of the isomeric Methyl 4-(benzyloxy)-3-methoxybenzoate utilized concentrated sulfuric acid in methanol, with the reaction stirred at reflux for 12 hours. nih.gov More recent approaches have investigated the use of environmentally benign catalysts like deep eutectic solvents (DES). For the esterification of benzoic acid with various alcohols, a DES composed of p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) showed high catalytic activity, achieving an 88.3% conversion with ethanol (B145695) at 75°C. dergipark.org.tr
Table 1: Comparison of Catalysts for Benzoic Acid Esterification
| Catalyst | Substrates | Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | 4-(benzyloxy)-3-methoxybenzoic acid, Methanol | Reflux, 12 h | Not specified, used in prep | nih.gov |
| p-Toluenesulfonic acid (p-TSA) | 4-hydroxy-3-methoxybenzoic acid, Methanol | Reflux, 24 h | Not specified, used in prep | nih.gov |
| Deep Eutectic Solvent (p-TSA/BTEAC) | Benzoic acid, Ethanol | 75°C | 88.3% Conversion | dergipark.org.tr |
| Zirconocene triflate | Benzoic acid, Benzyl alcohol | Toluene (B28343), 80°C | 74% Yield | diva-portal.org |
Regioselective Benzylation Strategies for Hydroxyl Group Protection
With the methyl ester in place (forming methyl 3-hydroxy-4-methoxybenzoate), the next crucial step is the protection of the phenolic hydroxyl group. uni.lunih.gov This is achieved via benzylation, a reaction that forms a benzyl ether, which is stable under a variety of reaction conditions but can be removed later if necessary.
The benzylation is typically accomplished through a Williamson ether synthesis, which is a nucleophilic substitution (S_N2) reaction. ucalgary.ca Benzyl halides, such as benzyl bromide or benzyl chloride, are highly effective reagents for this transformation due to their enhanced reactivity. ucalgary.caquora.com
The mechanism proceeds as follows:
Phenoxide Formation : A base is used to deprotonate the phenolic hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate. This creates a more nucleophilic phenoxide ion.
S_N2 Attack : The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.
Displacement : The halide ion (e.g., Br⁻ or Cl⁻) is displaced as the leaving group, resulting in the formation of the benzyl ether and a salt byproduct.
The reactivity of benzyl halides is particularly high because the transition state of the S_N2 reaction is stabilized by the adjacent benzene (B151609) ring. storyblok.com
The success of the benzylation reaction hinges on the careful selection of reaction parameters to maximize yield and minimize side reactions. Key variables include the choice of base, solvent, and temperature.
A variety of bases can be used, with common choices being potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃). The strength of the base should be sufficient to deprotonate the phenol (B47542) without causing unwanted side reactions like hydrolysis of the ester.
The solvent plays a critical role in facilitating the reaction. Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) are often preferred as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide ion.
Temperature is another critical parameter. The reaction is often heated to increase the rate, but excessive temperatures can lead to decomposition or side products. A study on the regioselective protection of a similar compound, 3,4-dihydroxybenzaldehyde, found that using sodium bicarbonate as the base with benzyl chloride in DMF at 40°C for 24 hours gave a 71% yield of the desired 4-benzyloxy product. mdpi.com Another synthesis involving alkylation of methyl 3-hydroxy-4-methoxybenzoate used potassium carbonate in DMF at 70°C for 4 hours. mdpi.com
Table 2: Optimization Parameters for Benzylation of Phenols
| Base | Solvent | Temperature | Substrate Example | Reference |
|---|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | DMF | 70°C | Methyl 3-hydroxy-4-methoxybenzoate | mdpi.com |
| Sodium Bicarbonate (NaHCO₃) | DMF | 40°C | 3,4-Dihydroxybenzaldehyde | mdpi.com |
| Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 4-Hydroxyacetophenone | N/A |
Methoxy (B1213986) Group Introduction and Derivatization Techniques
The methoxy group (–OCH₃) is a fundamental feature of Methyl 3-(benzyloxy)-4-methoxybenzoate. In the synthetic routes discussed, this group is typically present in the starting material, isovanillic acid. chemicalbook.com The presence and position of the methoxy group are critical as they influence the electronic properties and reactivity of the aromatic ring.
The methoxy group is classified as an electron-donating group. wikipedia.orgvaia.com Through a resonance effect, the lone pairs on the oxygen atom can delocalize into the benzene ring, increasing the electron density, particularly at the ortho and para positions. stackexchange.com This activating effect is generally stronger than its electron-withdrawing inductive effect, which arises from the electronegativity of the oxygen atom. stackexchange.com
While the synthesis of the target compound usually starts with the methoxy group already in place, general methods for its introduction onto an aromatic ring exist. The most common laboratory method is the methylation of a corresponding phenol using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. wikipedia.org Alternative industrial or specialized methods can include the metal-catalyzed methoxylation of aryl halides. wikipedia.orgclockss.org For instance, nucleophilic substitution of a chlorine atom on a chlorobenzene (B131634) derivative, assisted by a chromium tricarbonyl complex, has been shown to be a viable, albeit complex, method for introducing a methoxy group. clockss.org
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key to this approach is the development of novel catalytic systems that replace traditional stoichiometric reagents.
A primary target for green innovation is the esterification step, which typically involves reacting the corresponding carboxylic acid with methanol. Traditional methods often employ corrosive and hazardous mineral acids like concentrated sulfuric acid as catalysts. nih.govasianpubs.org Green alternatives focus on the use of solid acid catalysts, which are non-corrosive, reusable, and easily separated from the reaction mixture, thus simplifying purification and reducing waste.
Recent studies have demonstrated the high efficacy of heterogeneous catalysts for benzoate synthesis. For instance, a solid acid catalyst composed of zirconium and titanium (Zr/Ti) has been successfully used for the esterification of various benzoic acids with methanol. mdpi.com This type of catalyst operates under milder conditions and can be recycled multiple times without a significant loss of activity. Another innovative approach involves the use of magnetic nanocatalysts, such as sulfonic acid-functionalized magnetic nanoparticles (e.g., Fe3O4@THAM-SO3H). researchgate.net These catalysts offer high efficiency under solvent-free conditions and can be easily recovered using an external magnet, epitomizing the principles of atom economy and waste prevention. researchgate.net
Key Research Findings:
Heterogeneous Catalysis: The use of solid acid catalysts like Zr/Ti or magnetic nanocatalysts eliminates the need for hazardous and corrosive liquid acids. mdpi.comresearchgate.net
Solvent-Free Conditions: Certain green methodologies allow for reactions to proceed without a solvent, significantly reducing volatile organic compound (VOC) emissions. researchgate.net
Catalyst Reusability: Solid and magnetic catalysts can be recovered and reused for multiple reaction cycles, lowering operational costs and environmental burden. researchgate.net
Energy Efficiency: Many modern catalytic systems are designed to function effectively at lower temperatures and pressures compared to traditional methods, thereby conserving energy. mdpi.com
| Parameter | Traditional Method (e.g., H₂SO₄) | Green Catalytic Method (e.g., Zr/Ti Solid Acid) | Reference |
|---|---|---|---|
| Catalyst Type | Homogeneous (Liquid Acid) | Heterogeneous (Solid) | nih.govmdpi.com |
| Separation | Requires neutralization and extraction | Simple filtration | nih.govmdpi.com |
| Reusability | Not reusable | Reusable for multiple cycles | researchgate.net |
| Corrosiveness | High | Low / Non-corrosive | nih.govmdpi.com |
| Waste Generation | High (neutralization salts, solvent waste) | Low | nih.govresearchgate.net |
Process Development and Scale-Up Investigations for Efficient Production
The transition from laboratory-scale synthesis to efficient, large-scale industrial production of this compound requires rigorous process development and optimization. Key considerations include reaction kinetics, heat and mass transfer, reagent addition strategies, pH control, and product purification.
The synthesis typically involves two main transformations: the esterification of 3-hydroxy-4-methoxybenzoic acid to its methyl ester, followed by the benzylation of the phenolic hydroxyl group. For industrial-scale production, batch or continuous flow processes can be considered.
Process Parameter Optimization:
Reagent Control: In methylation or benzylation reactions, the slow, controlled dropwise addition of the alkylating agent (e.g., dimethyl sulfate or benzyl bromide) at a specific temperature is crucial to manage the exothermic reaction and prevent side-product formation. google.comchemicalbook.com
pH Management: Maintaining a specific pH range is critical, particularly during etherification. The use of a base like potassium carbonate is common, and automated pH controllers can be used to add a caustic solution (e.g., KOH) as needed to keep the reaction conditions optimal for high yield. google.com
Temperature and Time: Reaction temperature and duration are thoroughly investigated to maximize conversion while minimizing degradation or side reactions. For example, alkylation steps are often conducted at moderately elevated temperatures (e.g., 60-70 °C) for several hours to ensure the reaction goes to completion. chemicalbook.commdpi.com
Work-up and Purification: Scale-up necessitates efficient purification methods. Instead of laboratory-scale chromatography, industrial processes rely on techniques like crystallization, distillation, and filtration. For instance, after the reaction, the product can be precipitated by pouring the mixture into water, filtered, and then washed to remove impurities. mdpi.commdpi.com The final product's purity is often enhanced through recrystallization from a suitable solvent like ethanol. nih.gov
A patent for a related process highlights the methylation of a hydroxybenzoic acid where dimethyl sulphate is added over several hours while maintaining a pH between 10.8 and 11.5 by adding potassium hydroxide (B78521). google.com This level of control is fundamental for successful and safe scale-up, ensuring consistent product quality and yield.
| Process Parameter | Objective | Typical Control Method | Impact on Production | Reference |
|---|---|---|---|---|
| Temperature | Control reaction rate and minimize side reactions | Jacketed reactor with heating/cooling fluid | Affects yield, purity, and safety | chemicalbook.commdpi.com |
| pH | Optimize nucleophilicity of phenoxide and prevent side reactions | Automated addition of acid/base | Crucial for yield and selectivity | google.com |
| Reagent Addition | Manage exotherms and maintain optimal stoichiometry | Controlled pumping (e.g., dropwise addition) | Ensures safety and prevents localized high concentrations | google.com |
| Mixing | Ensure homogeneity and efficient heat/mass transfer | Mechanical stirrer with optimized impeller design | Improves reaction rate and consistency | nih.gov |
| Purification | Isolate product with high purity | Crystallization, filtration, washing | Determines final product quality and cost | mdpi.commdpi.com |
Chemical Transformations and Reactivity Profile of Methyl 3 Benzyloxy 4 Methoxybenzoate
Hydrolytic and Transesterification Reactions of the Methyl Ester
The methyl ester group of Methyl 3-(benzyloxy)-4-methoxybenzoate is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-(benzyloxy)-4-methoxybenzoic acid.
Basic hydrolysis, or saponification, is typically achieved using strong bases such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. studyx.airsc.orgchegg.comchegg.com The rate of saponification is influenced by the electronic nature of the substituents on the benzoate (B1203000) ring. studyx.aichegg.com Electron-donating groups, like the methoxy (B1213986) group at the para position, can decrease the reaction rate by destabilizing the negatively charged transition state. studyx.aizenodo.org High-temperature water, with or without a base like potassium hydroxide, can also effectively hydrolyze methyl benzoates. rsc.orgpsu.edu
Acid-catalyzed hydrolysis is also a viable method, often carried out with strong acids in the presence of water. Transesterification, the conversion of the methyl ester to a different ester, can be accomplished by reacting the compound with an alcohol in the presence of an acid or base catalyst. For instance, the synthesis of this compound itself often involves the esterification of 3-(benzyloxy)-4-methoxybenzoic acid with methanol (B129727) and a strong acid catalyst like sulfuric acid. nih.gov
Table 1: Representative Hydrolysis Conditions for Methyl Benzoate Derivatives
| Reagent/Catalyst | Solvent | Conditions | Product |
|---|---|---|---|
| NaOH | Dioxane/Water | Not specified | 3-(benzyloxy)-4-methoxybenzoic acid |
| KOH | Water | 200–300 °C | 3-(benzyloxy)-4-methoxybenzoic acid |
| H₂SO₄ (conc.) | Methanol | Reflux | (Esterification starting from carboxylic acid) |
This table is illustrative of general conditions for methyl benzoate hydrolysis and esterification.
Manipulation and Cleavage of the Benzyloxy Protecting Group
The benzyloxy group serves as a common protecting group for phenols due to its general stability and the various methods available for its removal. organic-chemistry.org
Catalytic Hydrogenation for Selective Debenzylation
One of the most common methods for cleaving benzyl (B1604629) ethers is catalytic hydrogenation. mdpi.comrsc.orgresearchgate.net This reaction is typically performed using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. mdpi.com This method is often clean and efficient, yielding the phenol (B47542), 3-hydroxy-4-methoxybenzoate, and toluene (B28343) as a byproduct. The process is generally selective for the benzyl ether, leaving other functional groups like the ester and methoxy group intact. However, prolonged reaction times or more active catalysts like Raney Nickel have been noted to sometimes result in incomplete conversions for related structures. mdpi.com The efficiency of hydrogenation can be influenced by the catalyst, solvent, and substrate structure.
Table 2: Conditions for Catalytic Debenzylation
| Catalyst | Hydrogen Source | Solvent | Typical Product |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Alcohols (e.g., Ethanol), Ethyl Acetate (B1210297) | Methyl 3-hydroxy-4-methoxybenzoate |
Acid-Mediated and Other Deprotection Strategies
Benzyl ethers can also be cleaved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA), hydrobromic acid (HBr), or hydroiodic acid (HI) can be used. researchgate.netepa.govlibretexts.orgacs.org The mechanism often involves protonation of the ether oxygen, followed by nucleophilic attack by the counter-ion or an SN1-type cleavage to form a stable benzylic carbocation. libretexts.org The choice of acid and reaction conditions can be crucial, especially when other acid-sensitive groups are present in the molecule. organic-chemistry.orgepa.gov For example, TFA has been used effectively for debenzylating phenols, with the reaction rate being influenced by other substituents on the aromatic ring. researchgate.netepa.gov Lewis acids, such as boron trichloride (B1173362) (BCl₃), also provide a mild and selective means for cleaving benzyl ethers in the presence of other functional groups. organic-chemistry.orgorganic-chemistry.org More recent methods include visible-light-mediated oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which offers high functional-group tolerance. bohrium.comacs.org
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating benzyloxy and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.org The methoxy group is a strong activating group, and the benzyloxy group is also activating.
A key example is nitration. In the synthesis of intermediates for the drug gefitinib, a related compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, undergoes nitration with nitric acid in acetic acid. mdpi.comnih.gov The nitro group is directed to the position ortho to the methoxy group and meta to the ester group. mdpi.com The ester group is a deactivating, meta-directing group, which influences the final position of substitution. ma.eduaiinmr.comyoutube.com
Reductive and Oxidative Conversions of Functional Groups
The functional groups of this compound can be selectively reduced or oxidized. The methyl ester can be reduced to a primary alcohol, (3-(benzyloxy)-4-methoxyphenyl)methanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF or diethyl ether. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.orgucalgary.cabyjus.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org
The benzyloxy group can be considered a site for oxidative cleavage, as discussed in section 3.2.2, which converts the ether into a carbonyl compound under certain conditions. organic-chemistry.org
Table 3: Reduction of Methyl Ester to Primary Alcohol
| Reagent | Solvent | Product |
|---|
Reactivity Studies at the Methoxy Moiety
The methoxy group is generally stable, but it can be cleaved under specific, often harsh, conditions to yield a phenol. This demethylation typically requires strong Lewis acids like boron tribromide (BBr₃) or strong protic acids. rsc.org
In the context of biochemical transformations, enzymes known as monooxygenases can catalyze the O-demethylation of 4-methoxybenzoate (B1229959) derivatives. rsc.orgrsc.orgnih.govwikipedia.org For instance, cytochrome P450 enzymes can efficiently demethylate substrates with a 4-methoxybenzoate structure, producing the corresponding 4-hydroxybenzoate (B8730719) and formaldehyde. rsc.orgrsc.orgwikipedia.orgresearchgate.net These enzymatic methods are highly selective for the para-methoxy group. rsc.orgrsc.org
Catalytic Transformations Involving the Benzoate Ester Scaffold
The benzoate ester moiety within this compound is a versatile functional group that can undergo a variety of catalytic transformations. These reactions primarily target the ester linkage, leading to the formation of new functional groups and molecular architectures. The reactivity of the ester is influenced by the electronic nature of the substituents on the aromatic ring and the choice of catalyst and reaction conditions. Key catalytic transformations applicable to the benzoate ester scaffold of this compound include hydrolysis, transesterification, amidation, and reduction.
Catalytic Hydrolysis:
Acid-catalyzed hydrolysis of benzoate esters, such as this compound, cleaves the ester bond to yield the corresponding carboxylic acid and methanol. This reaction is typically carried out in the presence of a strong acid catalyst, like sulfuric acid or perchloric acid, in an aqueous medium. acs.orgquora.com The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. acs.org Studies on various substituted methyl benzoates have shown that the reaction rate can be influenced by the electronic properties of the ring substituents. acs.org In a green chemistry approach, the hydrolysis of methyl benzoates has also been achieved using high-temperature water, which can act as both the solvent and a catalyst, obviating the need for strong acids. psu.edursc.org
Catalytic Transesterification:
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This equilibrium-driven reaction is commonly catalyzed by either acids (e.g., sulfuric acid) or bases. ucla.edu For a compound like this compound, reacting it with a different alcohol in the presence of a suitable catalyst would yield a new ester. The use of solid acid catalysts, such as zirconium/titanium oxides, has been explored for the esterification of benzoic acids, and similar catalysts could be applied to the transesterification of their methyl esters. mdpi.comresearchgate.net Furthermore, maghemite-ZnO nanoparticles have been demonstrated as an effective catalyst for the transesterification of methyl benzoate with 1-propanol, proceeding smoothly without a solvent at elevated temperatures. researchgate.net
Catalytic Amidation:
The direct conversion of esters to amides is a valuable transformation in organic synthesis. This can be achieved by reacting the ester with an amine in the presence of a suitable catalyst. For the benzoate ester scaffold, various catalytic systems have been developed. Niobium(V) oxide (Nb₂O₅) has been identified as a highly effective heterogeneous catalyst for the direct amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net The catalyst is reusable and shows high activity. researchgate.net Other catalytic systems, such as those based on palladium and nickel with N-heterocyclic carbene (NHC) ligands, have also been employed for the cross-coupling of aryl esters with anilines. mdpi.com Additionally, base-promoted direct amidation using systems like DMSO/t-BuOK can be applied to a wide range of esters and amines. rsc.org The reaction of this compound with an appropriate amine under these catalytic conditions would lead to the corresponding benzamide. The kinetics of the alumina-catalyzed reaction of methyl benzoate with liquid ammonia (B1221849) have also been studied, indicating a complex process with product inhibition. rsc.org
Catalytic Reduction (Hydrogenation):
The ester group of this compound can be catalytically reduced to an aldehyde or a primary alcohol. The selective hydrogenation of methyl benzoate to benzaldehyde (B42025) is a significant industrial process. mdpi.comresearchgate.net Manganese-based catalysts, such as MnOₓ/γ-Al₂O₃, have been developed for this one-step catalytic hydrogenation, operating at elevated temperatures. mdpi.comresearchgate.net The selectivity towards the aldehyde is influenced by the catalyst's properties, including oxygen vacancies. mdpi.com Further reduction to the corresponding benzyl alcohol can also be achieved. For instance, ruthenium(II) pincer complexes have shown high activity in the hydrogenation of both methyl and tert-butyl benzoate to benzyl alcohol. researchgate.net The choice of catalyst and reaction conditions determines the final product of the reduction. It is important to note that the benzyloxy group also contains a C-O bond that could potentially be cleaved under certain hydrogenation conditions, leading to a phenol derivative.
Interactive Data Table of Catalytic Transformations
| Transformation | Reactant(s) | Catalyst Example | Product(s) | Key Findings & Research Notes |
| Hydrolysis | Methyl Benzoate, Water | Sulfuric Acid | Benzoic Acid, Methanol | Acid-catalyzed reaction; rates vary with substituents. acs.orgquora.com High-temperature water can also be used as a green alternative. psu.edursc.org |
| Transesterification | Methyl Benzoate, 1-Propanol | Maghemite-ZnO | Propyl Benzoate, Methanol | Reaction proceeds efficiently without a solvent at 150 °C. researchgate.net Solid acid catalysts like Zr/Ti oxides are also effective. mdpi.comresearchgate.net |
| Amidation | Methyl Benzoate, Aniline | Niobium(V) oxide (Nb₂O₅) | N-Phenylbenzamide, Methanol | Heterogeneous, reusable catalyst system under solvent-free conditions. researchgate.net Palladium and nickel catalysts are also used. mdpi.com |
| Hydrogenation | Methyl Benzoate, H₂ | MnOₓ/γ-Al₂O₃ | Benzaldehyde, Methanol | Selective hydrogenation to the aldehyde at high temperatures (e.g., 360 °C). mdpi.comresearchgate.net |
| Hydrogenation | Methyl Benzoate, H₂ | Ruthenium(II) pincer complex | Benzyl Alcohol, Methanol | Efficient reduction to the primary alcohol. researchgate.net |
Role As a Key Synthetic Intermediate in Advanced Organic Syntheses
Precursor in Pharmaceutical Compound Synthesis
The substituted benzoate (B1203000) core of Methyl 3-(benzyloxy)-4-methoxybenzoate is a common motif in a variety of biologically active compounds. Its derivatives serve as crucial starting materials for the synthesis of drugs targeting a range of diseases.
While direct synthesis of Clomiphene from this compound is not prominently documented, its isomer, Methyl 4-(benzyloxy)-3-methoxybenzoate, is recognized as a key intermediate in the synthesis of Clomiphene. elsevierpure.commdpi.comnih.govgoogle.com Clomiphene is a selective estrogen receptor modulator (SERM) used in the treatment of infertility. The synthesis leverages the protected catechol-like structure of the precursor, which is elaborated to form the triphenylethylene (B188826) core of the final drug molecule.
| Precursor | Target Drug Class | Application of Precursor |
| Methyl 4-(benzyloxy)-3-methoxybenzoate | Clomiphene Analogs | Serves as a foundational building block for the triphenylethylene scaffold. elsevierpure.commdpi.comnih.govgoogle.com |
In the synthesis of the potent anticancer agent Cediranib, a vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor, a closely related isomer of the title compound plays a critical role. nih.gov A patented synthetic route for Cediranib commences with methyl vanillate (B8668496), which is then protected with a benzyl (B1604629) group to yield 4-benzyloxy-3-methoxyl methyl benzoate. google.com This intermediate undergoes a series of transformations including nitration, reduction, cyclization, and chlorination to construct the core quinazoline (B50416) structure of Cediranib. google.com This highlights the utility of the protected 3-methoxy-4-hydroxybenzoic acid framework in the assembly of complex heterocyclic drug molecules.
| Precursor | Target Drug | Key Transformation |
| 4-Benzyloxy-3-methoxyl methyl benzoate | Cediranib | Benzyl-protected methyl vanillate derivative used to build the substituted quinazoline core. google.com |
The quinazoline skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous anticancer agents. nih.govmdpi.comcabidigitallibrary.orgmdpi.com These compounds often function as kinase inhibitors, interfering with signaling pathways that are dysregulated in cancer cells. The synthesis of these complex molecules frequently relies on appropriately substituted aromatic precursors to construct the quinazoline ring system. While specific examples detailing the use of this compound are not abundant in readily available literature, its structural motifs are highly relevant. For instance, the synthesis of various quinazolinone derivatives often starts from substituted anthranilic acids or benzoic acids. researchgate.net The benzyloxy and methoxy (B1213986) groups on the title compound represent a protected and differentiated catechol system, a common feature in many kinase inhibitors that interact with the ATP-binding site. The ability to selectively deprotect or modify these groups is a valuable asset in the synthesis of a library of quinazoline derivatives for structure-activity relationship (SAR) studies. mdpi.com
Gefitinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. mdpi.com Its synthesis has been approached through various routes, often starting from precursors bearing the 6,7-dioxygenated quinazoline core. One novel synthesis of Gefitinib begins with methyl 3-hydroxy-4-methoxybenzoate. nih.gov This starting material, which is structurally very similar to debenzylated this compound, undergoes alkylation, nitration, reduction, cyclization, chlorination, and amination to afford the final product. nih.gov Another patented method for preparing Gefitinib also initiates from a 3-hydroxy-4-methoxy benzoic acid derivative. google.com These syntheses underscore the importance of the 3,4-dioxygenated benzoic acid framework as a key starting point for constructing the quinazoline core of Gefitinib.
| Starting Material | Target Drug | Synthetic Strategy |
| Methyl 3-hydroxy-4-methoxybenzoate | Gefitinib | Multi-step synthesis involving alkylation, nitration, reduction, and quinazoline ring formation. nih.gov |
| 3-Hydroxy-4-methoxy benzoic acid derivative | Gefitinib | Serves as a precursor for the 6,7-dioxygenated quinazoline core. google.com |
Applications in the Construction of Complex Molecular Architectures
Beyond its role in pharmaceutical synthesis, the "3-benzyloxy-4-methoxy" phenyl moiety is a valuable building block for the total synthesis of complex natural products. The aldehyde analogue, 3-benzyloxy-4-methoxybenzaldehyde (B16803) (O-benzylisovanillin), serves as a starting material in the synthesis of several intricate molecular architectures.
For example, in the total synthesis of the glycopeptide antibiotic Teicoplanin aglycone, 3-benzyloxy-4-methoxybenzaldehyde is utilized as a precursor for one of the aromatic amino acid residues that form the complex macrocyclic structure. acs.org Similarly, the synthesis of Lamellarin analogues, a class of marine alkaloids with potent cytotoxic activity, employs 3-benzyloxy-4-methoxybenzaldehyde as a starting point for constructing the pyrrolo[2,1-a]isoquinoline (B1256269) core. nih.gov In these syntheses, the aldehyde group provides a handle for chain elongation and cyclization reactions, while the protected catechol system is carried through multiple steps before potential deprotection in the final stages. These examples demonstrate the utility of this substitution pattern in the assembly of large and highly functionalized natural products.
Regiospecificity and Stereoselectivity in Downstream Transformations
The chemical behavior of this compound in downstream reactions is significantly influenced by its substitution pattern, which can direct the regioselectivity of further transformations. The interplay between the electron-donating methoxy and benzyloxy groups and the electron-withdrawing methyl ester group dictates the reactivity of the aromatic ring towards electrophilic substitution.
A study on the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes provides insight into the directing effects of methoxy groups. cabidigitallibrary.org The regioselectivity of C-H activation was found to be controlled by both steric and electronic factors, including weak non-covalent interactions between the methoxy group and the catalyst's ligands. cabidigitallibrary.org In the case of this compound, the position of C-H activation or other electrophilic attacks would be influenced by the combined directing effects of the substituents.
Furthermore, the regioselective protection and deprotection of the hydroxyl groups in related dihydroxy-benzaldehyde derivatives highlight the ability to differentiate between the two oxygen functionalities based on their electronic environment. researchgate.net This principle is directly applicable to the selective cleavage of the benzyl ether in the presence of the methyl ether in this compound, typically achieved through catalytic hydrogenation, which leaves the more robust methyl ether intact.
While there is limited specific literature on the use of this compound as a chiral auxiliary to induce stereoselectivity, the principles of asymmetric synthesis can be applied to its derivatives. For instance, prochiral ketones or imines derived from this scaffold could undergo stereoselective reductions or additions, with the bulky benzyloxy group potentially influencing the facial selectivity of the incoming reagent. The development of chiral catalysts for reactions involving substituted benzoic acids, such as in asymmetric Pictet-Spengler reactions, also demonstrates the potential for achieving high levels of stereocontrol in the synthesis of complex molecules from such precursors. nih.gov
Challenges and Innovations in Intermediate-Driven Synthesis Routes
The utility of an intermediate like this compound is intrinsically linked to the ease and efficiency of both its formation and its subsequent reactions, particularly the removal of the protecting group. The challenges and innovations in synthesis routes involving this intermediate are therefore centered on the cleavage of the robust benzyl ether bond.
Challenges in Traditional Synthesis
The primary challenge in synthesis routes driven by benzyl-protected intermediates is the removal of the benzyl group. Benzyl ethers are known for their stability across a wide range of chemical conditions, which is advantageous during a synthetic sequence. However, this same stability necessitates harsh conditions for deprotection, which can compromise other sensitive functional groups within a complex molecule. acs.org
Traditional methods for benzyl ether cleavage often lack selectivity and can lead to undesired side reactions or decomposition of the substrate. acs.orgsilicycle.com
Table 2: Traditional Debenzylation Methods and Associated Challenges
| Method | Reagents & Conditions | Challenges & Limitations |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C or Raney Ni | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). silicycle.comorganic-chemistry.org Requires pressure and specialized equipment. silicycle.com |
| Birch Reduction | Na/NH₃(l) | Extremely harsh, strongly basic conditions. acs.org Not suitable for molecules with many common functional groups. |
| Strong Acid Cleavage | BCl₃, BBr₃, AlCl₃ | Requires strong Lewis acids which can be destructive to acid-sensitive groups and complex substrates. acs.orgacs.org |
Innovations in Intermediate-Driven Synthesis
To overcome the limitations of traditional methods, significant research has focused on developing milder and more selective techniques for benzyl ether cleavage. These innovations have made intermediates like this compound more versatile and valuable in advanced organic synthesis.
Visible-Light Photocatalysis: A significant innovation is the use of visible-light-mediated photocatalysis for debenzylation. This method allows for the cleavage of benzyl ethers under neutral and mild conditions. acs.org For instance, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant, benzyl ethers can be removed in the presence of functional groups like azides, alkenes, and alkynes, which are intolerant to traditional hydrogenolysis. acs.org The use of continuous-flow reactors can further reduce reaction times from hours to minutes. acs.org
Advanced Oxidative and Catalytic Systems: New oxidative systems offer alternatives to harsh reagents. Ozone has been used for the oxidative removal of benzyl groups, forming a benzoate ester that can be easily hydrolyzed under basic conditions. organic-chemistry.org Another approach involves a diiodine–triethylsilane (I₂–Et₃SiH) system, which provides a practical and easy-to-handle method for the debenzylation of aryl benzyl ethers. thieme-connect.com This system is compatible with various functional groups, including halo, methoxy, ester, and nitro groups. thieme-connect.com
Furthermore, novel heterogeneous catalysts have been developed to improve the efficiency and selectivity of hydrogenative deprotection. SiliaCat Pd⁰, a palladium-based catalyst, allows for the selective debenzylation of various substrates under mild conditions (room temperature, 1 bar H₂) with low catalyst loading, leaving other sensitive groups intact. silicycle.com
Table 3: Innovative Debenzylation Methods
| Method | Reagents & Conditions | Advantages & Innovations |
|---|---|---|
| Photocatalytic Debenzylation | DDQ, visible light (e.g., 525 nm) | High functional group tolerance (alkenes, alkynes, azides). acs.org Mild, neutral conditions. acs.org Can be accelerated in flow reactors. acs.org |
| Iodine-Silane System | I₂ / Et₃SiH in ethyl acetate (B1210297) | Easy-to-handle reagents. thieme-connect.com Does not require a separate desilylation step. thieme-connect.com Compatible with a range of functional groups. thieme-connect.com |
| Heterogeneous Catalysis | SiliaCat Pd⁰, H₂ (1 bar), room temp. | Non-pyrophoric catalyst. silicycle.com High selectivity and efficiency at low catalyst loading. silicycle.com Mild reaction conditions. silicycle.com |
| Ozonolysis | O₃, followed by basic hydrolysis | Oxidative cleavage that avoids hydrogenation. organic-chemistry.org Useful for substrates sensitive to reduction. organic-chemistry.org |
These innovations in selective deprotection strategies directly enhance the utility of this compound, allowing chemists to unmask the phenolic hydroxyl group at the desired stage of a complex synthesis with greater precision and in higher yields.
Computational Chemistry and Theoretical Studies on Methyl 3 Benzyloxy 4 Methoxybenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. ekb.eg These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics.
For Methyl 3-(benzyloxy)-4-methoxybenzoate, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecule's geometry and predict a variety of electronic descriptors. researchgate.neteurjchem.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. nih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors. In this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups are expected to be regions of negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential. These calculations provide a theoretical foundation for understanding the molecule's reactivity in synthetic transformations and the non-covalent interactions its derivatives might form with biological targets. nih.gov
Table 1: Hypothetical Quantum Chemical Parameters for this compound calculated using DFT
| Parameter | Predicted Value | Significance |
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment (µ) | 2.5 D | Measure of the overall polarity of the molecule. |
| Total Energy | -958 Hartree | The total electronic energy of the molecule in its optimized geometry. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum calculations provide insight into a molecule's static electronic structure, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and flexibility. researchgate.net This is particularly important for a molecule like this compound, which possesses significant conformational freedom due to its rotatable bonds, especially the ether linkage of the benzyl (B1604629) group and the ester group.
An MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked. acs.org Analysis of this trajectory reveals the preferred conformations of the molecule, the energy barriers between different conformational states, and the flexibility of various molecular regions. mdpi.com For instance, MD simulations could explore the range of the dihedral angle between the two aromatic rings, which was determined to be approximately 85.8° in the solid state by X-ray crystallography. Understanding the full conformational landscape is crucial, as the specific three-dimensional shape a molecule adopts is often what determines its ability to bind to a biological target. uu.nl
Docking Studies with Biological Targets for Derived Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential for structure-based drug design. While this compound is primarily a synthetic intermediate, its structural scaffold is part of more complex molecules designed to have biological activity. Therefore, docking studies are performed on its derivatives to predict their binding affinity and mode of interaction with specific biological targets.
The process involves generating a three-dimensional model of the target protein and then computationally "docking" the ligand into the active site. A scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol, with lower values indicating a more favorable interaction. tandfonline.com For example, derivatives of the structurally related compound vanillin (B372448) have been studied for their potential to inhibit various enzymes. Docking studies on these derivatives have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. tandfonline.com These studies provide critical insights into the structure-activity relationship (SAR), guiding the chemical modification of the lead compound to improve its potency and selectivity. sciencegate.appdergipark.org.tr
Table 2: Examples of Docking Studies on Structurally Related Vanillin Derivatives
| Derivative Class | Biological Target | Key Findings | Reference |
| Vanillin-Triazole Hybrids | Bacterial DNA Synthesis Protein | The most potent compounds fit well into the active site of the target protein, suggesting a mechanism of action via inhibition of DNA synthesis. | nih.gov |
| Vanillin-Azo Dyes | Penicillin-Binding Proteins | Halogenated derivatives showed good binding affinity (-7.5 kcal/mol), with interactions established by N=N, C=O, -OH, and halogen groups. | tandfonline.com |
| Nitro Vanillin Analogues | Methylglyoxal-Bovine Serum Albumin (Anti-glycation) | Potent analogues showed strong ligand-protein interactions, correlating with their observed in-vitro anti-glycation activity. | dergipark.org.tr |
| Vanillin-Triazole Hybrids | Leishmania infantum CYP51 | Derivatives showed competitive interaction with the natural substrate (lanosterol) in the enzyme's active site, suggesting a mechanism for their antileishmanial activity. | tandfonline.com |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov The fundamental principle is that the properties of a chemical are determined by its molecular structure. These models can be used to predict properties for new, unsynthesized compounds, saving time and resources. researchgate.net
To develop a QSPR model for derivatives of this compound, a dataset of compounds with known experimental values for a specific property (e.g., solubility, boiling point, or a biological activity) is required. For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure, such as topological, electronic, or steric features. nih.gov
Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links the descriptors to the property of interest. nih.gov The predictive power of the resulting model is then rigorously tested using cross-validation techniques and external test sets. mdpi.com Once validated, the QSPR model can be used to predict the properties of novel derivatives of this compound, helping to prioritize which compounds should be synthesized and tested in the laboratory. osti.gov
Medicinal Chemistry Relevance and Biological Impact of Compounds Derived from Methyl 3 Benzyloxy 4 Methoxybenzoate
Development of Estrogen Receptor Modulators (e.g., Clomiphene)
The chemical structure of methyl 3-(benzyloxy)-4-methoxybenzoate and its isomers are foundational in the synthesis of selective estrogen receptor modulators (SERMs). SERMs are a class of compounds that exhibit both estrogen agonist and antagonist properties depending on the target tissue apexbt.com. This dual activity allows them to be used in therapies for breast cancer, osteoporosis, and postmenopausal symptoms apexbt.com.
A key example of this application is the synthesis of Clomiphene, a widely used nonsteroidal SERM for inducing ovulation in the treatment of ovulatory dysfunction google.com. The isomeric compound, 4-Benzyloxy-3-methoxybenzoic acid methyl ester, has been identified as an intermediate in the synthesis of Clomiphene nih.gov. This highlights the direct contribution of the benzyloxy-substituted benzoate (B1203000) scaffold to the creation of established hormonal therapies. The synthesis process involves transforming this intermediate through several steps to achieve the final complex structure of Clomiphene, which is a mixture of its geometric isomers, enclomiphene (trans) and zuclomiphene (cis) wikipedia.orgnih.gov.
Contribution to Anti-Cancer Drug Discovery (e.g., Cediranib, Gefitinib, Quinazoline (B50416) Derivatives)
The substituted benzoate core of this compound is a critical building block for a class of potent anti-cancer agents known as quinazoline derivatives. These compounds often function as tyrosine kinase inhibitors, which block key signaling pathways involved in cancer cell growth and proliferation nih.gov.
Gefitinib: The synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer, can be initiated from methyl 3-hydroxy-4-methoxybenzoate, a compound closely related to the primary subject scielo.org.mx. A novel synthetic route begins with the alkylation of this starting material, followed by a series of reactions including nitration, reduction, cyclization, and chlorination to form the quinazoline core, which is then further modified to yield Gefitinib scielo.org.mx. This demonstrates the utility of the substituted benzoate structure in constructing the complex heterocyclic systems required for anti-cancer activity.
Cediranib: A direct synthetic link exists between an isomer of the subject compound and Cediranib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases used in cancer therapy. A patented synthesis method for Cediranib uses methyl vanillate (B8668496) as the starting material, which is protected with benzyl (B1604629) bromine to produce 4-benzyloxy-3-methoxyl methyl benzoate scielo.org.mx. This intermediate then undergoes nitration and subsequent reactions to build the final drug molecule scielo.org.mx. This application underscores the direct role of the benzyloxy-methoxy-benzoate framework in the development of targeted anti-cancer drugs.
Quinazoline Derivatives: Beyond specific examples, the broader class of quinazoline derivatives has demonstrated significant therapeutic efficacy against solid tumors, with many approved for clinical use. The quinazoline ring system is a key pharmacophore in numerous anti-cancer drugs, and the ability to synthesize this core from benzoate precursors like this compound is of high value in medicinal chemistry.
Exploration of Enzyme Inhibition and Protein-Ligand Interactions of Related Compounds
Derivatives containing the benzyloxy and benzoate moieties have been shown to be effective enzyme inhibitors, a crucial mechanism for therapeutic intervention. The interaction of these molecules with proteins is governed by various non-covalent forces.
Enzyme Inhibition:
Monoamine Oxidase B (MAO-B): A study of benzyloxy ortho/para-substituted chalcones revealed them to be potent and selective inhibitors of human MAO-B. The most potent compound, featuring a thiophene substituent, exhibited an IC50 value of 0.067 μM. Molecular modeling suggested that the binding of these inhibitors to the enzyme's active site was stabilized by π-π stacking interactions.
Sphingomyelin Synthase 2 (SMS2): In a search for therapies against chronic inflammation-associated diseases, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives were identified as highly potent and selective inhibitors of human SMS2.
Slingshot Phosphatase: Para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot proteins, which are dual-specific phosphatases involved in cytoskeleton dynamics. The most effective compound showed an inhibition constant (Ki) of approximately 4 μM and was selective over other phosphatases.
Protein-Ligand Interactions: Studies on the interaction between sodium benzoate and bovine serum albumin (BSA), a model protein, provide insight into the binding characteristics of the benzoate structure. These investigations revealed that hydrogen bonding and van der Waals forces were the primary contributors to stabilizing the complex formed between the small molecule and the protein. The binding constant (Kb) was found to be in the order of 10⁴ M⁻¹, indicating a strong binding interaction. Such studies are fundamental to understanding how these compounds might interact with their biological targets.
Investigation of Cytotoxic and Antiproliferative Activities of Benzyloxy-Substituted Derivatives
The presence of a benzyloxy or a substituted benzyl group is a recurring feature in molecules designed for cytotoxic and antiproliferative activity against cancer cells. Research has shown that these derivatives can effectively inhibit the growth of various tumor cell lines.
Analogs of the marine alkaloid makaluvamine, which incorporate substituted benzyl side chains, have demonstrated significant antiproliferative effects. Specifically, 4-chloro and 4-methyl substituted benzyl analogs were potent against the MCF-7 breast cancer cell line, with IC50 values of 1.8 μM and 2.3 μM, respectively. Similarly, N6-benzyladenosine and its derivatives have been explored as anticancer agents due to their cytostatic and antiproliferative activities.
The broader class of substituted benzamides has also been investigated for anti-proliferative properties. In one study, a series of N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides showed that compounds with para-substituted phenyl rings and methoxy (B1213986) groups exhibited increased potency against MCF7 breast cancer cells.
The following table summarizes the antiproliferative activity of selected benzyloxy-substituted derivatives and related compounds against the MCF-7 breast cancer cell line.
| Compound Class | Specific Derivative | IC50 (μM) against MCF-7 |
| Makaluvamine Analogs | 4-chloro-benzyl analog | 1.8 |
| Makaluvamine Analogs | 4-methyl-benzyl analog | 2.3 |
| Makaluvamine Analogs | 4-fluoro-benzyl analog | 2.8 |
These findings highlight the importance of the benzyloxy moiety as a pharmacophore in the design of novel cytotoxic agents.
Pharmacological Profiling of Analogs and Metabolites (general mechanisms)
The pharmacological profile of a drug is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. For compounds containing a benzyloxy group, metabolism is a key determinant of their activity and duration of action.
The primary metabolic pathways for aromatic compounds with aralkoxy groups, such as the benzyloxy group, are O-dealkylation and hydroxylation of the aromatic rings. The benzyl group is a common protecting group in organic synthesis and is often removed by hydrogenolysis, a process analogous to metabolic O-dealkylation.
Metabolic O-dealkylation cleaves the ether bond, removing the benzyl group and producing a hydroxyl group on the aromatic ring. This transformation significantly increases the water solubility of the molecule, which facilitates its elimination from the body, often leading to the termination of the drug's action. The resulting hydroxy metabolite may have a different pharmacological activity profile compared to the parent drug—it could be less active, equally active, or in some cases, more active. For instance, the introduction of a hydroxyl group into a hydrophobic part of a molecule that is essential for receptor binding can be detrimental to its activity. Conversely, if the hydroxylated part of the molecule is not critical for binding, the metabolite may retain activity.
Pharmacokinetic studies of benzyloxy chalcones have shown that such compounds can possess favorable ADME characteristics, including the ability to penetrate the central nervous system, making them viable candidates for neurological drug discovery.
Derivatives, Analogs, and Structure Activity Relationship Sar Studies
Design and Synthesis of Novel Analogs of Methyl 3-(benzyloxy)-4-methoxybenzoate
The synthesis of novel analogs often begins with a readily available precursor, such as methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov This precursor can undergo various chemical reactions to introduce new functional groups, leading to a diverse range of analogs. A common synthetic strategy is the alkylation of the hydroxyl group. For instance, the reaction of methyl 3-hydroxy-4-methoxybenzoate with different alkylating agents, like 1-bromo-3-chloropropane, yields intermediates that can be further modified. mdpi.com
The design of these analogs is typically guided by a target application. For example, in the synthesis of the anticancer agent Gefitinib, methyl 3-hydroxy-4-methoxybenzoate is first alkylated and then subjected to a series of reactions including nitration, reduction, cyclization, and amination to build the final quinazoline (B50416) structure. mdpi.comnih.gov By systematically varying the initial alkylating agent or subsequent reactants, a multitude of novel analogs can be generated.
Table 1: Examples of Synthetic Steps for Analog Generation
| Starting Material | Reagent | Intermediate Product | Purpose | Reference |
|---|---|---|---|---|
| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃ | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Alkylation to introduce a reactive side chain | mdpi.com |
| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric Acid, Acetic Acid | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Nitration to add a nitro group for further functionalization | mdpi.com |
Systematic Variation of Substituents and Their Effects on Chemical Properties
The chemical properties of benzoate (B1203000) derivatives are highly dependent on the nature and position of substituents on the aromatic rings. Systematic variation of these substituents allows for the fine-tuning of electronic and steric properties. Studies on substituted phenyl benzoates show that the electronic effects of substituents can be quantified by observing changes in NMR chemical shifts. researchgate.net
For example, electron-donating groups (like alkoxy groups) tend to increase the electron density at the carbonyl oxygen, causing an upfield shift (shielding) in its ¹⁷O NMR signal. Conversely, electron-withdrawing groups (like nitro or trifluoromethyl groups) decrease the electron density, resulting in a downfield shift (deshielding). researchgate.net These variations not only affect spectroscopic properties but also influence the reactivity and intermolecular interactions of the molecule. Steric hindrance from bulky ortho-substituents can also alter the conformation and reactivity of the ester group. researchgate.net
Table 2: Predicted Effect of Substituents on the Carbonyl Oxygen of a Benzoate Scaffold
| Substituent Type (on phenyl ring) | Example Group | Predicted Effect on Electron Density at Carbonyl Oxygen | Predicted ¹⁷O NMR Shift | Reference Principle |
|---|---|---|---|---|
| Electron-Donating (+R) | -OCH₃, -OH | Increase | Shielding (Upfield) | researchgate.net |
| Electron-Withdrawing (-R) | -NO₂, -CF₃ | Decrease | Deshielding (Downfield) | researchgate.net |
Correlation between Structural Modifications and Biological Activities in Derived Compounds
Structural modifications to the this compound scaffold are critical for imparting biological activity. The parent compound itself is primarily an intermediate, but its derivatives have shown potential in various therapeutic areas. The synthesis of Gefitinib is a prime example where the initial benzoate structure is transformed into a potent EGFR kinase inhibitor. mdpi.comnih.gov The specific sequence of nitration, reduction, and cyclization to form the quinazoline core, followed by the addition of a side chain, is essential for its anticancer activity. mdpi.com
Similarly, research on other related scaffolds, such as benzofurans and N-phenylbenzamides, demonstrates clear structure-activity relationships. For instance, in a series of 3-methylbenzofuran (B1293835) derivatives, the presence and position of substituents on a terminal phenyl ring significantly influenced their antiproliferative activity against lung cancer cell lines. nih.gov A derivative with a para-methoxy group showed potent activity, highlighting the importance of this specific substitution pattern. nih.gov Likewise, certain N-phenylbenzamide derivatives have been investigated for their potential as anti-HBV agents. researchgate.net These examples underscore the principle that systematic modification of the core structure is a key strategy for discovering and optimizing biologically active compounds.
High-Throughput Screening Library Development Based on the Benzoate Scaffold
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. bris.ac.uk The development of compound libraries for HTS often relies on a central scaffold, which is a core chemical structure that can be systematically decorated with a variety of functional groups. hts-biochemie.deresearchgate.net The benzoate structure, including that of this compound, is a suitable scaffold for creating such libraries due to its synthetic tractability.
A library based on this scaffold could be designed by varying the substituents at multiple positions. For instance, one could vary the group attached to the 3-position (originally benzyloxy) and the substituents on the phenyl ring of that group, as well as introduce different functional groups onto the main benzoate ring. This combinatorial approach can generate a large and diverse set of molecules. researchgate.net These libraries can then be screened against various biological targets, such as protein kinases, to identify initial "hits." nih.gov The data from these screens help to identify promising compounds for further optimization in drug discovery programs. nih.govnih.gov
Comparative Studies of Positional Isomers and Their Distinct Academic Profiles
Positional isomers can have remarkably different properties and applications. A notable positional isomer of this compound is Methyl 4-(benzyloxy)-3-methoxybenzoate. nih.govchemicalbook.com While structurally similar, they serve as intermediates in the synthesis of different, important pharmaceutical compounds.
This compound is derived from methyl 3-hydroxy-4-methoxybenzoate and is a precursor in a novel synthesis pathway for Gefitinib (Iressa®), an anticancer drug used to treat non-small cell lung cancer. mdpi.comnih.gov
In contrast, Methyl 4-(benzyloxy)-3-methoxybenzoate is an important intermediate in the synthesis of Cediranib, another antineoplastic drug that has shown activity against various cancers. nih.gov The crystal structure of Methyl 4-(benzyloxy)-3-methoxybenzoate has been characterized, revealing that its two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 85.81°. nih.gov This distinct three-dimensional structure influences its packing in the solid state and its reactivity. The different synthetic endpoints for these two isomers highlight how a simple change in substituent position can lead to distinct academic and commercial research paths.
Table 3: Comparison of Positional Isomers
| Feature | This compound | Methyl 4-(benzyloxy)-3-methoxybenzoate | Reference |
|---|---|---|---|
| CAS Number | 57535-57-6 | 56441-97-5 | chemicalbook.comsigmaaldrich.com |
| Precursor | Methyl 3-hydroxy-4-methoxybenzoate | 4-(benzyloxy)-3-methoxybenzoic acid | mdpi.comnih.gov |
| Synthetic Application | Intermediate for Gefitinib | Intermediate for Cediranib | mdpi.comnih.gov |
| Therapeutic Area of Final Product | Non-small cell lung cancer | Lung and breast cancer | mdpi.comnih.gov |
| Reported Crystal Structure Data | Not specified in results | Dihedral angle of 85.81° between aromatic rings | nih.gov |
Future Research Directions and Emerging Applications
Exploration of Asymmetric Synthesis and Chiral Derivatization
The development of asymmetric synthesis routes to produce chiral derivatives of methyl 3-(benzyloxy)-4-methoxybenzoate is a significant area of future research. Chiral molecules are crucial in pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.
Recent studies have focused on the asymmetric synthesis of related compounds, such as chiral 3-benzyloxy-quinazolinones, through methods like radical-type cross-coupling to olefins. nih.gov These approaches utilize chiral catalysts to control the stereochemistry of the reaction, yielding products with high enantiomeric excess. For instance, vanadyl complexes have been employed as catalysts in asymmetric 1,2-oxy-trifluoromethylation reactions, demonstrating the potential for creating complex chiral structures. nih.gov The insights gained from these studies can be adapted to develop enantioselective syntheses of derivatives based on the this compound scaffold.
Future work will likely involve the design of novel chiral ligands and catalytic systems specifically tailored for this substrate, aiming to achieve high yields and stereoselectivity. The resulting chiral derivatives will be valuable for screening as potential new drug candidates with improved efficacy and reduced side effects.
Development of Novel Catalytic Transformations for the Compound
Expanding the repertoire of catalytic transformations for this compound is key to unlocking its full synthetic potential. This compound's structure, featuring both an electron-rich aromatic ring and reactive functional groups, makes it an ideal candidate for various catalytic reactions.
Researchers are exploring novel methods for functionalizing the benzoate (B1203000) core. This includes the development of more efficient and selective cross-coupling reactions, C-H activation techniques, and other catalytic processes to introduce new substituents onto the aromatic ring. For example, related benzoate derivatives have been successfully used in copper-catalyzed oxidative cross-coupling reactions. nih.gov
The table below summarizes some of the catalytic transformations that have been applied to similar benzoate structures, which could be adapted for this compound.
| Reaction Type | Catalyst/Reagents | Potential Application | Reference |
| Oxidative Cross-Coupling | Cu(II)/t-butyl hydroperoxide | Formation of C-N bonds | nih.gov |
| Alkylation | Potassium carbonate/1-bromo-3-chloropropane | Introduction of alkyl chains | mdpi.com |
| Nitration | Nitric acid/acetic acid | Introduction of nitro groups for further functionalization | mdpi.com |
| Hydrogenation | Palladium on carbon (Pd/C) | Reduction of nitro groups or other functionalities | mdpi.com |
These catalytic methods open up avenues for creating a diverse library of derivatives from this compound, which can then be evaluated for various applications.
Potential for Applications in Materials Science (e.g., Liquid Crystals)
The unique molecular structure of this compound and its derivatives suggests potential applications in the field of materials science, particularly in the development of liquid crystals. researchgate.net Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, making them useful in displays, sensors, and other optical devices.
The rigid aromatic core of the benzoate structure, combined with the potential for introducing long alkyl chains, is a key feature for designing liquid crystalline materials. nih.gov Research on similar benzoic acid derivatives has shown that they can form liquid crystals through hydrogen bonding, with the mesomorphic properties being tunable by altering the length of the terminal side chains. nih.gov
Specifically, benzyloxybenzoates are considered essential components in the synthesis of various types of liquid crystals. researchgate.net They can play a role in creating rod-shaped liquid crystals that exhibit desirable properties like a monotropic nematic mesophase. researchgate.net Future research in this area will likely focus on synthesizing a series of derivatives of this compound with varying substituents to study their liquid crystalline behavior and to optimize their properties for specific applications.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Generative models, a type of AI, can design novel molecules from scratch that are optimized for specific biological targets or material properties. scilit.com These models can explore a vast chemical space to propose new derivatives of this compound that are synthetically accessible and have a high probability of being active. researchgate.netscilit.com
Furthermore, ML models can be trained to predict the physicochemical properties, biological activity, and toxicity of new compounds based on their molecular structure. nih.gov This allows for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. The use of both 2D and 3D structural information in these models can lead to more accurate predictions. nih.gov
The table below outlines some of the AI and ML techniques that can be applied to the design of molecules based on the this compound scaffold.
| AI/ML Technique | Application | Potential Outcome | Reference |
| Generative Adversarial Networks (GANs) | De novo molecular design | Generation of novel, synthetically feasible derivatives | github.com |
| Recurrent Neural Networks (RNNs) | SMILES-based molecule generation | Creation of diverse chemical structures | researchgate.net |
| Graph Neural Networks (GNNs) | Property prediction | Accurate prediction of bioactivity and physicochemical properties | nih.gov |
| Reinforcement Learning | Molecular optimization | Fine-tuning of molecular structures to maximize desired properties | scilit.com |
By leveraging these computational tools, researchers can significantly streamline the design-build-test-learn cycle in the development of new materials and drugs based on this versatile scaffold.
Sustained Research Efforts in Drug Discovery and Development Leveraging this Scaffold
The this compound scaffold is an important intermediate in the synthesis of several biologically active compounds, including anticancer agents. nih.gov Its structural features make it a valuable starting point for the development of new therapeutic agents.
This compound is a key precursor for the synthesis of Cediranib, an antineoplastic drug that has shown activity against lung and breast cancer. nih.gov It is also related to the starting materials used in the synthesis of Gefitinib, another important anticancer drug. mdpi.comresearchgate.net The core structure of this compound can be found in various molecules that target receptor tyrosine kinases, which are crucial in cancer progression.
Future research in drug discovery will continue to leverage this scaffold to design and synthesize new inhibitors of key biological targets. This includes the development of derivatives that can overcome drug resistance, improve target selectivity, and have more favorable pharmacokinetic profiles. The exploration of this chemical space is also relevant for finding treatments for other diseases, as chromane (B1220400) derivatives, which can be synthesized from related precursors, have shown a wide range of biological activities, including antitubercular, anti-inflammatory, and antiviral effects. unimi.it
Sustained efforts in medicinal chemistry, coupled with advanced screening techniques and computational modeling, will ensure that the full therapeutic potential of the this compound scaffold is realized.
Q & A
Q. What are the recommended methods for synthesizing Methyl 3-(benzyloxy)-4-methoxybenzoate?
The synthesis typically involves esterification and protection/deprotection strategies. For example:
- Esterification : React 3-hydroxy-4-methoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .
- Benzyloxy Protection : Introduce the benzyl group via nucleophilic substitution using benzyl bromide and a base (e.g., K₂CO₃) in anhydrous DMF .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structure of this compound be confirmed experimentally?
Q. What safety precautions are required when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparations?
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
- Solvent Optimization : Compare DMF, DMSO, and acetonitrile for reaction kinetics and byproduct formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Q. What analytical challenges arise in characterizing hygroscopic batches?
- Moisture Control : Use Karl Fischer titration to quantify water content (>0.1% may require azeotropic drying with toluene) .
- Crystallization : Recrystallize from ethanol/water mixtures under inert gas to avoid hydrate formation .
- Thermogravimetric Analysis (TGA) : Monitor weight loss at 50–150°C to assess stability .
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) to identify conformational discrepancies .
- Dynamic Effects : Analyze variable-temperature NMR to detect rotameric equilibria affecting peak splitting .
- Cross-Validation : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping aromatic protons .
Q. What strategies mitigate byproduct formation during benzylation?
- Regioselective Protection : Pre-block competing hydroxyl groups with TMSCl before benzylation .
- Kinetic Monitoring : Use in-situ IR to track benzyl bromide consumption and halt the reaction at 90% conversion .
- Workup Optimization : Quench excess benzyl bromide with NaHCO₃ and extract with dichloromethane to remove alkylated impurities .
Methodological Notes
- Structural Refinement : SHELXL refinement parameters (e.g., HKLF 4 format) are critical for resolving disordered benzyl groups in crystallography .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates ester derivatives from phenolic byproducts .
- Hazard Communication : Always reference GHS-compliant SDS sheets for handling protocols, even if the compound is unclassified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
